molecular formula C52H98N16O13 B044532 Colistin b CAS No. 7239-48-7

Colistin b

Cat. No. B044532
CAS RN: 7239-48-7
M. Wt: 1155.4 g/mol
InChI Key: KNIWPHSUTGNZST-SSWRVQTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Colistin B, along with Colistin A, is synthesized by Bacillus colistinus. The biosynthesis involves the formation of specific fatty acids, such as 6-methyloctanoic and isooctanoic acids, which are crucial for the peptide's structure. These fatty acids are synthesized from branched-chain amino acids, highlighting a complex biosynthetic pathway that integrates amino acid and lipid biosynthesis mechanisms (Ito, Aida, & Uemura, 1969).

Molecular Structure Analysis

Colistin B is a cyclic lipopeptide with a distinctive molecular structure that includes a peptide cycle and a fatty acid chain. The structure is characterized by the presence of 6-methyloctanoic or isooctanoic acid linked to the peptide component, which consists of multiple amino acid residues, including ƒ¿, ƒÁ-diaminobutyric acid, L-threonine, L-leucine, and D-leucine. This complex structure contributes to its interaction with bacterial membranes (Ito, Aida, & Uemura, 1969).

Chemical Reactions and Properties

Colistin B's activity is primarily attributed to its ability to interact with the lipid A component of the bacterial outer membrane, leading to membrane disruption. This interaction is facilitated by the amphipathic nature of Colistin B, allowing it to insert into and destabilize the bacterial lipid bilayer. The mechanism involves displacement of divalent cations from the membrane, disrupting the membrane's integrity and leading to bacterial cell death (Li, Beuerman, & Verma, 2020).

Physical Properties Analysis

The physical properties of Colistin B, such as solubility, are influenced by its amphipathic nature. It tends to form micelles in aqueous solutions above certain concentrations, which is significant for its solubilization and interaction with bacterial membranes. The micelle formation also impacts the stability and bioavailability of Colistin B in biological environments (Wallace et al., 2010).

Chemical Properties Analysis

The chemical behavior of Colistin B is crucial for its antibacterial action. It can undergo interactions with other molecules, including drugs, which may enhance its therapeutic efficacy or lead to potential drug-drug interactions. Understanding these chemical properties is essential for optimizing its use and developing strategies to mitigate resistance development in target bacteria (Rhouma et al., 2016).

Scientific Research Applications

  • Treatment of Multidrug-Resistant Bacteria : Colistin B is effective in treating multidrug-resistant Gram-negative bacteria by disrupting their outer membranes. However, certain bacteria with mcr-1 gene have developed resistance to its action due to enhanced membrane stability (Li, Beuerman, & Verma, 2020).

  • Pharmacokinetics and Pharmacodynamics : Advances in understanding the pharmacokinetics and pharmacodynamics of Colistin B, along with Polymyxin B, suggest strategies for optimizing their clinical use against challenging Gram-negative 'superbugs' (Tran et al., 2016).

  • Veterinary Medicine Application : Colistin B has been extensively used in veterinary medicine, mainly for the prevention and treatment of Enterobacteriaceae infections in animals. Its usage in swine medicine, in particular, requires careful management to prevent exacerbation of colistin resistance (Rhouma, Beaudry, Thériault, & Letellier, 2016).

  • Side Effects and Toxicity : While Colistin B produces high clinical cure rates, it is potentially nephrotoxic. However, neurotoxicity does not seem to be a major issue during its treatment. Its use should be carefully monitored in patients with impaired kidney function (Spapen, Jacobs, van Gorp, Troubleyn, & Honore, 2011).

  • Resistance Mechanisms : The rise in Colistin resistance is linked to multiple mechanisms, including genetic mutations such as in the mgrB gene in Klebsiella pneumoniae and the emergence of plasmid-mediated resistance genes like mcr-1. Understanding these mechanisms is crucial for developing effective treatment strategies (Pragasam et al., 2017).

  • Quantification and Monitoring : Reliable and sensitive methods for quantifying Colistin B in plasma and urine, such as LC-MS/MS, are critical for monitoring its levels in patients, thus enabling optimized dosing and minimizing toxicity (Bihan et al., 2016).

Safety And Hazards

Colistin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It should not come into contact with skin and eyes, and personal protective equipment should be used when handling it . It is toxic if swallowed and very toxic in contact with skin .

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIWPHSUTGNZST-SSWRVQTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colistin b

CAS RN

7239-48-7
Record name Colistin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLISTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,130
Citations
B Jansson, M Karvanen, O Cars, D Plachouras… - … of pharmaceutical and …, 2009 - Elsevier
… The retention times became 4.6 min for colistin B and 7.5 min for colistin A. Gradient runs were tested… The chosen parameters gave the highest response for both colistin A and colistin B. …
Number of citations: 120 www.sciencedirect.com
EC Wan, C Ho, DW Sin, Y Wong - Analytical and bioanalytical chemistry, 2006 - Springer
… A, colistin A, and colistin B in milk and animal tissue samples. … and 374 from triply charged precursors of colistin B (m/z 386)… 6–14 μg kg −1 for colistin B in milk and animal tissues. The …
Number of citations: 75 link.springer.com
T SUZUKI, K HAYASHI, K FUJIKAWA… - The Journal of …, 1965 - jstage.jst.go.jp
… (3, 4) that the chemical structures were R•(a) DAB• Thr•(a) DAB•(a) cyclo•(r) DAB•(a) DAB-D-Leu L-Leu-,(a) DAB-,(a) DAB Thr•, where R is MOA in Colistin A and IOA in Colistin B, …
Number of citations: 73 www.jstage.jst.go.jp
K Naghmouchi, R Hammami, I Fliss, R Teather… - Archives of …, 2012 - Springer
… In this paper, colistin A and colistin B produced by P. polymyxa JB05-01-1 were purified and identified by MALDI TOF/TOF and manual nanospray analysis, and their activity against …
Number of citations: 27 link.springer.com
E Gikas, FN Bazoti, M Katsimardou… - … of pharmaceutical and …, 2013 - Elsevier
The resistance of gram-negative bacteria to most available antibiotics and the lack of new antimicrobial agents have prompted the re-emergence of colistin (CS) as potent treatment …
Number of citations: 37 www.sciencedirect.com
T SUZUKI, K FUJIKAWA - The Journal of Biochemistry, 1964 - academic.oup.com
… colistin B by partial acid hydrolysis method paralleled with the enzymatic hydrolysis method, which had been helpful to conclude the full structure of colistin A. The structure of colistin B …
Number of citations: 34 academic.oup.com
H Kumar, D Kumar, E Nepovimova, D Oulkar… - International Journal of …, 2021 - mdpi.com
… colistin B analysis. To achieve the best sensitivity with symmetrical peak shapes of colistin B, … A selective reaction monitoring (SRM) mode was preferred for the analysis of colistin B [13]. …
Number of citations: 10 www.mdpi.com
S Sivanesan, K Roberts, J Wang, SE Chea… - Journal of natural …, 2017 - ACS Publications
… Polymyxin B 1 , polymyxin B 2 , colistin A, and colistin B were isolated and purified according to our previously published method. (17) Stock solutions were prepared in sterile 0.9% …
Number of citations: 36 pubs.acs.org
Z Ma, J Wang, JP Gerber, RW Milne - Journal of Chromatography B, 2008 - Elsevier
… ) for colistin A sulfate; corresponding values for colistin B sulfate were 0.016/0.032 to 1.01 μg/… /mL in human urine; corresponding values for colistin B sulfate were 0.016 and 0.032 μg/mL…
Number of citations: 77 www.sciencedirect.com
NH Binhashim, SN Alvi, MM Hammami - International Journal of Analytical …, 2021 - scirp.org
… The method was applied to assess the stability of colistin A and colistin B in processed samples (24 hr. at room temperature, 48 hours at −20C) and unprocessed samples (24 hr. at …
Number of citations: 6 www.scirp.org

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